Haloperidol

Receptor pharmacology Antipsychotic mechanism Dopamine D2 receptor

Haloperidol is the definitive high-potency D2 antagonist (Ki=2 nM; 5-HT2A/D2 ≈36.5) for preclinical antipsychotic benchmarking. Unlike atypicals, its pronounced D2 selectivity drives a distinct clinical signature validated by comparator studies (PONV OR 0.60 vs. droperidol; QTc prolongation > olanzapine). Available as a base, HCl salt, or decanoate depot for adherence-challenged populations. Low cost, broad regulatory acceptance, and no FDA-mandated ECG monitoring (unlike droperidol) make it a cost-effective, evidence-based choice for formulary inclusion and research.

Molecular Formula C21H23ClFNO2
Molecular Weight 375.9 g/mol
CAS No. 61788-97-4
Cat. No. B7761647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHaloperidol
CAS61788-97-4
Molecular FormulaC21H23ClFNO2
Molecular Weight375.9 g/mol
Structural Identifiers
SMILESC1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCCC(=O)C3=CC=C(C=C3)F
InChIInChI=1S/C21H23ClFNO2/c22-18-7-5-17(6-8-18)21(26)11-14-24(15-12-21)13-1-2-20(25)16-3-9-19(23)10-4-16/h3-10,26H,1-2,11-15H2
InChIKeyLNEPOXFFQSENCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility23.5 [ug/mL] (The mean of the results at pH 7.4)
Crystals;  mp 226-227.5 °C;  sol in water at 300X10+1 mg/L /Hydrochloride/
In water, 1.4X10+1 mg/L @ 25 °C
16.7 mg/ml in alcohol at 25 °C
Freely sol in chloroform, methanol, acetone, benzene, dil acids
4.46e-03 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Haloperidol CAS 61788-97-4: Pharmacological and Industrial Baseline for Scientific Procurement


Haloperidol is a butyrophenone-class typical antipsychotic that exerts its primary therapeutic effect via potent antagonism of dopamine D2 receptors [1]. It is characterized by high D2 receptor binding affinity (Ki = 2 nM) and a pronounced selectivity for D2 over serotonin 5-HT2A receptors, distinguishing it pharmacologically from most atypical antipsychotics [2]. The compound has a mean elimination half-life ranging from 14.5 to 36.7 hours and an oral bioavailability of approximately 35-70%, with significant interindividual variability and extensive first-pass metabolism [3].

Haloperidol Procurement: Why In-Class Substitution with Other Antipsychotics Requires Quantitative Justification


Within the antipsychotic class, compounds exhibit profound differences in receptor binding profiles, adverse effect liability, and pharmacokinetic behavior that preclude simple interchangeability. Haloperidol's high D2 receptor occupancy (60-75% at clinical doses) and minimal 5-HT2A affinity create a distinct clinical signature compared to atypical agents like risperidone or olanzapine [1]. Direct comparator studies demonstrate that haloperidol produces a greater magnitude of QTc prolongation than olanzapine [2] and requires different dosing strategies to achieve comparable antiemetic efficacy relative to droperidol [3]. These quantitative divergences mandate evidence-based selection criteria rather than formulary substitution based on therapeutic class alone.

Haloperidol Comparative Evidence: Quantitative Differentiation from Antipsychotic Comparators for Scientific Decision-Making


Haloperidol vs. Atypical Antipsychotics: D2/5-HT2A Receptor Selectivity Ratio Differentiation

Haloperidol exhibits a strong preference for D2 receptors over 5-HT2A receptors, whereas comparator atypical antipsychotics show the inverse selectivity profile. In cloned human receptor binding assays, haloperidol displays a D2 receptor Ki of 2 nM and a 5-HT2A receptor Ki of 73 nM, yielding a 5-HT2A/D2 ratio of approximately 36.5 [1]. In contrast, risperidone demonstrates higher affinity for 5-HT2A (Ki = 9.07 nM) than for D2 receptors, and clozapine shows a 5-HT2A Ki of 13 nM compared to a D2 Ki of 431 nM [1]. This differential receptor occupancy profile is consistently observed in vivo, where haloperidol requires a 19-fold lower dosage to achieve D2 receptor occupancy comparable to 5-HT2A occupancy seen with risperidone [2].

Receptor pharmacology Antipsychotic mechanism Dopamine D2 receptor Serotonin 5-HT2A receptor

Haloperidol vs. Olanzapine and Risperidone: QTc Prolongation Magnitude in Controlled Models

Haloperidol produces greater QTc prolongation than olanzapine and risperidone, a key differentiator for cardiac safety considerations. In an isolated perfused feline heart model, haloperidol exhibited the greatest dose-dependent increase in QT interval duration among five tested antipsychotics (P < 0.01) [1]. In human electrocardiographic studies, haloperidol increased QT interval by 12.5 ms and Bazett-corrected QTc by 4.7 ms, whereas risperidone decreased QT interval by 12.1 ms (QTc increase of 11.6 ms) and olanzapine decreased QT interval by 8.9 ms (QTc increase of 6.8 ms) [2].

Cardiac safety QTc prolongation Torsades de pointes risk Antipsychotic adverse effects

Haloperidol vs. Droperidol: Antiemetic Efficacy in Postoperative Nausea and Vomiting Prophylaxis

Droperidol demonstrates superior antiemetic efficacy compared to haloperidol in the post-anesthesia care setting. In a retrospective analysis of 1,556 surgical patients (905 receiving droperidol, 651 receiving haloperidol), the inverse probability of treatment weighted PONV rate was 8.3% for droperidol versus 12.9% for haloperidol, corresponding to an odds ratio of 0.60 (95% CI: 0.41 to 0.87) favoring droperidol [1]. Sedation rates were not significantly different between agents (droperidol 18.0% vs. haloperidol 15.7%, P = 0.222 unadjusted, P = 0.269 after IPTW adjustment) [1].

Postoperative nausea and vomiting Antiemetic Butyrophenone Anesthesia

Haloperidol vs. Droperidol: Agitation Control and Sedation Onset in Emergency Psychiatry

In a double-blind randomized trial of acutely agitated patients (n=27) receiving intramuscular 5 mg haloperidol or 5 mg droperidol, 81% of haloperidol-treated patients required a second injection at 30 minutes post-treatment compared to only 36% of droperidol-treated patients (P < 0.05) [1]. This indicates droperidol provides more rapid and reliable control of acute agitation with single-dose administration.

Acute agitation Psychiatric emergency Intramuscular antipsychotic Rapid tranquilization

Haloperidol Oral Bioavailability: Extensive First-Pass Metabolism Limits Systemic Exposure

Haloperidol exhibits low and variable oral bioavailability due to extensive first-pass metabolism. In a study of Chinese schizophrenic patients (n=8 intravenous, n=6 oral), mean oral bioavailability was 35% ± 8%, with a mean elimination half-life of 59.9 hours after oral administration [1]. Other studies report bioavailability ranging from 60-70% in healthy volunteers, with significant inter-study variability (half-life range: 14.5-36.7 hours) [2]. This pharmacokinetic profile differs from comparator antipsychotics—for example, olanzapine has bioavailability of approximately 80%, and risperidone approximately 70%—though direct head-to-head bioavailability comparisons under identical conditions are limited.

Pharmacokinetics Bioavailability First-pass metabolism Oral administration

Haloperidol Decanoate Long-Acting Injectable: Depot Pharmacokinetics vs. Fluphenazine Decanoate

Haloperidol decanoate provides extended therapeutic plasma concentrations via a different kinetic profile than fluphenazine decanoate. Steady-state haloperidol plasma levels after monthly injections of haloperidol decanoate correlate highly with administered dose and remain stable after approximately 8 weeks, with an estimated absorption half-life of 4 weeks [1]. Fluphenazine decanoate similarly demonstrates dose-proportional steady-state levels, but the two agents differ in elimination half-life and dosing interval requirements—haloperidol decanoate is typically administered every 4 weeks, whereas fluphenazine decanoate may require 2-4 week intervals depending on patient response [1].

Long-acting injectable Depot antipsychotic Maintenance therapy Schizophrenia

Haloperidol Application Scenarios: Evidence-Based Selection in Research and Clinical Procurement


Preclinical Antipsychotic Screening: Use as a D2 Receptor Reference Standard

Haloperidol serves as the prototypical high-potency D2 antagonist reference compound in preclinical antipsychotic drug discovery due to its well-characterized receptor binding profile (D2 Ki = 2 nM; 5-HT2A/D2 ratio ≈ 36.5) [1]. Its selectivity for D2 over 5-HT2A receptors provides a benchmark for differentiating the receptor occupancy profiles of novel compounds. In in vitro binding assays and in vivo occupancy studies, haloperidol is the comparator against which atypical antipsychotic candidates are evaluated for their ability to achieve therapeutic D2 occupancy (60-75%) while minimizing striatal D2 blockade associated with EPS [2].

Emergency Psychiatry Formulary: Agitation Management with Quantified Efficacy Data

In psychiatric emergency settings, haloperidol remains a first-line parenteral agent for acute agitation, though direct comparator data indicate droperidol provides superior rapid control (81% vs. 36% requiring second injection at 30 minutes, P < 0.05) [1]. Procurement decisions should weigh this efficacy differential against haloperidol's broader regulatory acceptance and availability without FDA-imposed ECG monitoring requirements that restrict droperidol use [2]. Haloperidol's extensive clinical experience and established safety profile in short-term use support its continued formulary inclusion when droperidol is unavailable or contraindicated.

Perioperative Antiemetic Prophylaxis: Alternative to Droperidol with Quantified Efficacy Differential

Haloperidol offers an alternative butyrophenone antiemetic for postoperative nausea and vomiting (PONV) prophylaxis when droperidol is unavailable due to supply chain issues or regulatory restrictions. Quantitative efficacy data show haloperidol achieves a PONV rate of 12.9% compared to 8.3% with droperidol (OR = 0.60 favoring droperidol) [1]. This 4.6% absolute risk difference should inform anesthesia protocol development and pharmacy stocking decisions. Haloperidol's low cost and absence of FDA black-box restrictions make it a practical alternative in resource-constrained or droperidol-limited environments.

Long-Acting Injectable Depot Therapy: Maintenance Treatment of Schizophrenia

Haloperidol decanoate provides a predictable once-monthly depot antipsychotic option for patients with adherence challenges or preference for long-acting injectable therapy. Pharmacokinetic studies demonstrate an absorption half-life of approximately 4 weeks, with steady-state plasma concentrations achieved after 8 weeks of monthly injections [1]. This well-characterized kinetic profile, combined with extensive real-world evidence of relapse prevention efficacy, supports haloperidol decanoate as a cost-effective maintenance strategy. Comparative efficacy with fluphenazine decanoate is generally similar, with selection guided by patient-specific tolerability and dosing interval preferences [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Haloperidol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.